molecular formula C20H15N3O3 B2675225 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea CAS No. 1203386-49-5

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea

Cat. No.: B2675225
CAS No.: 1203386-49-5
M. Wt: 345.358
InChI Key: AKZURFBAZQJEFO-UHFFFAOYSA-N
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Description

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea is a tricyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with an 11-oxo group and a 3-phenylurea moiety at position 2. The dibenzooxazepine scaffold consists of two benzene rings fused to a 1,4-oxazepine ring (oxygen and nitrogen heteroatoms), distinguishing it from thiazepine analogs (which contain sulfur). The phenylurea group introduces hydrogen-bonding capacity and polarity, influencing its physicochemical and pharmacological properties .

Properties

IUPAC Name

1-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h1-12H,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZURFBAZQJEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea typically involves multiple steps, starting with the formation of the oxazepine ring. One common method involves the cyclization of an appropriate precursor, such as a dibenzoxazepine derivative, under specific conditions. For instance, the reaction of imines with dichlorocarbene can yield 2,2-dichloroaziridines, which can then be transformed into the desired oxazepine structure through isomerization in the presence of Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of 1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues: Oxazepine vs. Thiazepine Cores

The dibenzo[b,f][1,4]oxazepine core differentiates the target compound from sulfur-containing dibenzo[b,f][1,4]thiazepine derivatives (e.g., compounds 47–49 in –4). Key distinctions include:

  • Solubility : The oxazepine core may enhance aqueous solubility due to oxygen’s polarity, whereas thiazepines (e.g., compounds 29–34 in ) could exhibit higher lipophilicity .
Table 1: Core Structure Comparison
Core Type Heteroatom Example Compound Molecular Formula
Oxazepine Oxygen Target compound C20H15N3O3
Thiazepine Sulfur 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (29) C23H21N2O4S

Substituent Variations: Urea vs. Amide/Sulfonamide Groups

The 3-phenylurea substituent in the target compound contrasts with amide, sulfonamide, and benzamide groups in analogs:

Urea vs. Amide Derivatives
  • Synthetic Accessibility : Urea formation may require carbamoyl chlorides or urea coupling agents, whereas amides (e.g., 8c in ) are typically synthesized via carboxylic acid coupling with amines .
Table 2: Substituent Comparison
Compound Type Substituent Example Key Properties
Urea 3-Phenylurea Target compound High polarity, H-bonding
Acetamide 2-(4-Fluorophenyl)acetamide 8c () Moderate yield (83%)
Benzamide 2-(Trifluoromethyl)benzamide N-(10-Methyl-11-oxo-...benzamide () Lipophilic (CF3 group)
Sulfonamide 2,4-Dimethoxybenzenesulfonamide N-(10-Ethyl-11-oxo-...sulfonamide () Acidic, strong H-bond acceptor

Physicochemical and Pharmacological Properties

Molecular Weight and Polarity
  • The target compound (MW: 345.35 g/mol) is lighter than sulfonamide derivatives (e.g., : MW ~434 g/mol) but heavier than simpler acetamides (e.g., : MW 374.39 g/mol).

Biological Activity

1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC20H18N2O2
Molecular Weight318.37 g/mol
LogP3.5917
Polar Surface Area47.835 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

This compound features a unique dibenzo[b,f][1,4]oxazepine core fused with a phenylurea moiety, which may contribute to its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing processes like cancer cell proliferation and immune response modulation.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds within the same structural family. For instance, derivatives of phenyl urea have been shown to exhibit significant inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. Some derivatives demonstrated IC50 values ranging from 0.1 to 0.6 μM against IDO1, indicating potent inhibitory effects .

Case Studies

One notable case study involved a phenyl urea derivative structurally similar to our compound. This derivative was tested in vivo and exhibited a tumor growth inhibition (TGI) of approximately 40% in a B16F10 xenograft model when administered at a dose of 15 mg/kg daily . Such findings suggest that compounds like this compound could possess similar anti-tumor properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameIC50 (μM)TargetNotes
BMS-E300.7IDO1Potent inhibitor but lacks heme-coordinating element
Compound i12 (similar structure)0.6IDO1High oral bioavailability and moderate plasma clearance
N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin)Not specifiedVariousInvolves complex interactions with metabolic enzymes

Q & A

Q. What are the optimal synthetic routes for preparing 1-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step routes starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Coupling reactions: Introduce the phenylurea group via nucleophilic substitution or carbodiimide-mediated coupling .
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while controlled temperatures (50–80°C) prevent side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures >95% purity .
    Optimization: Use kinetic monitoring (TLC/HPLC) to adjust reaction times and stoichiometry. Catalysts like DMAP may accelerate urea bond formation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR: 1H/13C NMR identifies substituent integration (e.g., phenylurea protons at δ 6.5–7.5 ppm, oxazepine carbonyl at ~170 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (expected [M+H]+ ~393.4 g/mol) and fragmentation patterns .
  • IR Spectroscopy: Detect urea C=O stretch (~1640–1680 cm⁻¹) and oxazepine C-O-C vibrations (~1250 cm⁻¹) .

Q. What standard assays are used for preliminary biological screening of this compound?

Methodological Answer:

  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Receptor binding: Radioligand displacement assays (e.g., dopamine D2 receptors) to evaluate affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

Methodological Answer:

  • Substituent variation: Replace phenylurea with heteroaryl groups (e.g., pyridyl) to modulate hydrogen bonding .
  • Positional effects: Introduce electron-withdrawing groups (e.g., -NO2) at the oxazepine 10-position to enhance electrophilicity .
  • Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to correlate logP with cellular permeability .

Q. What experimental approaches elucidate the compound’s mechanism of action in neuropharmacology?

Methodological Answer:

  • Receptor profiling: Radioligand binding assays (e.g., dopamine D2, serotonin 5-HT2A) to identify primary targets .
  • Pathway analysis: Western blotting to measure downstream signaling (e.g., ERK phosphorylation) in neuronal cells .
  • Knockout models: CRISPR/Cas9-edited cell lines to validate target specificity .

Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Assay standardization: Control for variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs: Compare activity of closely related compounds (e.g., BT2 vs. BT3 in ICAM-1 inhibition) to identify critical substituents .
  • Meta-analysis: Pool data from multiple studies using Bayesian statistics to refine potency estimates .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to model interactions with targets (e.g., dopamine D2 receptor active site) .
  • MD simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction: SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How can advanced purification techniques improve compound purity for in vivo studies?

Methodological Answer:

  • Chiral separation: Use HPLC with chiral stationary phases (e.g., amylose columns) for enantiopure isolates .
  • Crystallization: Optimize solvent/non-solvent pairs (e.g., ethanol/water) to yield single crystals for X-ray validation .
  • Lyophilization: Remove trace solvents while preserving stability for long-term storage .

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